molecular formula C14H13IN2O B251340 N-(2-ethyl-4-iodophenyl)pyridine-3-carboxamide

N-(2-ethyl-4-iodophenyl)pyridine-3-carboxamide

Cat. No. B251340
M. Wt: 352.17 g/mol
InChI Key: VKOFMJRZSBLHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-4-iodophenyl)pyridine-3-carboxamide, commonly known as EIYP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIYP belongs to the class of pyridine carboxamides, which have been extensively studied for their biological activities.

Mechanism of Action

EIYP exerts its biological activity by selectively inhibiting the activity of the cyclin-dependent kinase 5 (CDK5) enzyme, which plays a crucial role in various cellular processes such as cell division, differentiation, and apoptosis. By inhibiting CDK5 activity, EIYP can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and physiological effects:
EIYP has been shown to exhibit significant anticancer activity in various in vitro and in vivo models. It has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

EIYP has several advantages as a potential drug candidate, including its high potency and selectivity towards CDK5, as well as its favorable pharmacokinetic properties. However, its limitations include its low solubility and stability, which can hinder its development as a drug candidate.

Future Directions

There are several future directions for the study of EIYP, including the development of more potent and selective CDK5 inhibitors based on its structure, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel synthetic methods for the preparation of EIYP and its analogs may also be an area of interest for future research.

Synthesis Methods

The synthesis of EIYP involves the reaction of 2-ethyl-4-iodoaniline with pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields EIYP as a white solid with a high yield.

Scientific Research Applications

EIYP has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of EIYP is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

Molecular Formula

C14H13IN2O

Molecular Weight

352.17 g/mol

IUPAC Name

N-(2-ethyl-4-iodophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13IN2O/c1-2-10-8-12(15)5-6-13(10)17-14(18)11-4-3-7-16-9-11/h3-9H,2H2,1H3,(H,17,18)

InChI Key

VKOFMJRZSBLHEA-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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